molecular formula C27H18N4 B13716686 3,6,9-Tri(4-pyridyl)-9H-carbazole

3,6,9-Tri(4-pyridyl)-9H-carbazole

Cat. No.: B13716686
M. Wt: 398.5 g/mol
InChI Key: QIBZKAYJDHJESU-UHFFFAOYSA-N
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Description

The Significance of Carbazole (B46965) Scaffolds in Organic Functional Materials

The carbazole moiety, a tricyclic aromatic heterocycle, serves as a robust and versatile building block in the design of a wide array of organic functional materials. scispace.comnih.govresearchgate.net Its rigid and planar structure provides a pre-organized framework, which is advantageous for creating well-defined molecular architectures. univaq.it This inherent structural stability contributes to the high thermal stability observed in many carbazole derivatives, a critical attribute for applications in electronic devices. nih.gov

The inherent fluorescent properties of the carbazole scaffold are another key feature. univaq.it Carbazole-based compounds often exhibit strong luminescence, making them suitable for applications as emitters in OLEDs and as fluorescent probes. univaq.itmagtech.com.cn The ability to modify the emission color and efficiency through chemical derivatization further enhances their utility. The combination of its electronic, photophysical, and structural characteristics makes the carbazole scaffold a privileged and highly sought-after component in the development of advanced organic materials.

Rationale for Pyridyl Functionalization at the 3, 6, and 9 Positions of the Carbazole Core

The strategic placement of pyridyl groups at the 3, 6, and 9 positions of the carbazole core is a deliberate design choice aimed at creating materials with specific and enhanced functionalities. The pyridine (B92270) unit, being an electron-withdrawing group, provides a stark electronic contrast to the electron-donating carbazole core. doi.org This combination of donor and acceptor moieties within a single molecule can lead to the formation of a bipolar charge-transport material, which is beneficial for achieving balanced charge injection and transport in electronic devices like OLEDs. nih.govdoi.org

Functionalization at the 3 and 6 positions with pyridyl groups can significantly influence the electronic structure and photophysical properties of the carbazole derivative. researchgate.net This substitution pattern extends the π-conjugation of the molecule, which can lead to a red-shift in the absorption and emission spectra. researchgate.net The introduction of pyridyl groups at these positions also provides coordination sites for metal ions, opening up possibilities for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting topologies and potential applications in gas adsorption and catalysis. researchgate.netrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H18N4

Molecular Weight

398.5 g/mol

IUPAC Name

3,6,9-tripyridin-4-ylcarbazole

InChI

InChI=1S/C27H18N4/c1-3-26-24(17-21(1)19-5-11-28-12-6-19)25-18-22(20-7-13-29-14-8-20)2-4-27(25)31(26)23-9-15-30-16-10-23/h1-18H

InChI Key

QIBZKAYJDHJESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C4=C(N2C5=CC=NC=C5)C=CC(=C4)C6=CC=NC=C6

Origin of Product

United States

Synthetic Methodologies for 3,6,9 Tri 4 Pyridyl 9h Carbazole and Analogous Architectures

Strategies for Carbazole (B46965) Core Functionalization and Derivatization

The functionalization of the carbazole core is a critical first step in the synthesis of its derivatives. Various strategies have been developed to introduce substituents at specific positions on the carbazole ring system, which can then serve as handles for further chemical transformations. rsc.orgnih.gov

Direct C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and atom-economical method for modifying the carbazole skeleton. chim.it This approach avoids the need for pre-functionalized starting materials, such as halogenated carbazoles. Transition metal catalysts, particularly palladium, are often employed to activate and functionalize the C-H bonds of the carbazole core. nih.govnih.gov The regioselectivity of these reactions can be controlled by various factors, including the choice of catalyst, directing groups, and reaction conditions. For instance, the use of a removable pyridinyl directing group at the N9 position can facilitate ortho-arylation at the C1 and C8 positions. acs.org While functionalization at the C3 and C6 positions is often achieved through electrophilic substitution reactions, direct C-H functionalization provides a route to access other positions. chim.it

N-Substitution and Related Strategies for Carbazole Nitrogen

A variety of N-substituted carbazoles have been synthesized for different applications, highlighting the versatility of this position for chemical modification. nih.gov For example, the synthesis of 9-vinyl-9H-carbazole-3,6-dicarbonitrile starts with the bromination of carbazole, followed by cyanation and then N-vinylation. mdpi.com

Halogenation and Subsequent Cross-Coupling Precursors

Halogenation of the carbazole core, particularly at the 3 and 6 positions, is a well-established method for creating versatile precursors for cross-coupling reactions. nih.gov The 3 and 6 positions of carbazole are susceptible to electrophilic halogenation, allowing for the introduction of bromine or iodine atoms. rsc.org For example, 3,6-dibromo-9H-carbazole can be synthesized by treating carbazole with N-bromosuccinimide (NBS). mdpi.com This di-brominated carbazole can then be used in subsequent cross-coupling reactions to introduce pyridyl or other aromatic groups. researchgate.netnih.gov

Microwave-assisted halogenation using hydrohalic acids and hydrogen peroxide has been reported as an environmentally benign method for the synthesis of halogenoarenes, including halogenated carbazoles. rsc.org Once halogenated, these positions serve as electrophilic sites for transition metal-catalyzed cross-coupling reactions.

Pyridyl Moiety Incorporation via Transition Metal-Catalyzed Cross-Coupling Reactions

The introduction of pyridyl groups onto the carbazole framework is typically achieved through transition metal-catalyzed cross-coupling reactions. These powerful C-C and C-N bond-forming reactions allow for the precise and efficient construction of the target molecule.

Suzuki-Miyaura Coupling Protocols for C-C Bond Formation

The Suzuki-Miyaura coupling is a widely used and versatile method for forming carbon-carbon bonds. nih.govrsc.org In the context of synthesizing pyridyl-substituted carbazoles, this reaction typically involves the coupling of a halogenated carbazole with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. nih.govnih.gov For example, 3,6-dibromo-9-(pyridin-4-yl)-9H-carbazole can be reacted with a pyridylboronic acid derivative under Suzuki-Miyaura conditions to introduce pyridyl groups at the 3 and 6 positions. The efficiency of the Suzuki-Miyaura reaction can be influenced by the choice of ligands, with bulky, electron-rich phosphine (B1218219) ligands often enhancing the catalytic activity. nih.govacs.org

The reaction is tolerant of a wide range of functional groups and has been successfully applied to the synthesis of various heteroaromatic compounds. rsc.orgrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling for Pyridyl-Carbazole Synthesis

Carbazole PrecursorPyridyl ReagentCatalyst SystemProductReference
3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane2-methoxy-3-pyridinylboronic acidPdCl₂(PPh₃)₂ / KOH3,3-Bis [3-(2-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane nih.gov
3,3-Bis(3-iodocarbazol-9-ylmethyl)oxetane6-methoxy-3-pyridinylboronic acidPdCl₂(PPh₃)₂ / KOH3,3-Bis [3-(4-methoxy-3-pyridinyl)carbazol-9-ylmethyl]oxetane nih.gov
2,3-Dihaloazines9-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazolePd(PPh₃)₄ / K₂CO₃Carbazolyl-substituted azines nih.gov

Buchwald-Hartwig Amination Routes for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.comwikipedia.org This reaction is particularly relevant for the synthesis of 3,6,9-tri(4-pyridyl)-9H-carbazole, as it can be used to form the C-N bond between the carbazole nitrogen and a pyridyl group. acs.orgnih.gov The reaction typically involves an aryl halide (or triflate) and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgunistra.fr

For the synthesis of the target compound, a likely strategy would involve the coupling of a 4-halopyridine with 3,6-di(4-pyridyl)-9H-carbazole. The development of specialized ligands, such as BippyPhos, has expanded the scope of the Buchwald-Hartwig amination to include a wide variety of amines and aryl halides, including challenging substrates. nih.gov Mechanochemical methods, such as high-temperature ball-milling, have also been developed for the C-N cross-coupling of carbazoles with aryl halides, offering a solvent-free alternative to traditional solution-based methods. nih.gov

Table 2: Key Features of Buchwald-Hartwig Amination for C-N Bond Formation

FeatureDescriptionReference(s)
Reaction Type Palladium-catalyzed cross-coupling of an amine and an aryl halide/triflate. wikipedia.org
Catalyst System Typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand. organic-chemistry.orgresearchgate.net
Ligands Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) are often used to improve reaction efficiency. youtube.comnih.gov
Base A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the amine. researchgate.net
Applications Widely used for the synthesis of aryl amines, including N-arylcarbazoles. nih.govresearchgate.net

Sonogashira Coupling and Related Alkyne Functionalization

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of conjugated molecules, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This methodology is particularly relevant for the synthesis of this compound, where it can be envisioned as a key step in forging the carbon-carbon bonds between the carbazole backbone and the pyridyl substituents.

A plausible synthetic route would involve a pre-functionalized carbazole, such as a 3,6-dibromo-9H-carbazole, which could then undergo a Sonogashira coupling with 4-ethynylpyridine. The nitrogen at the 9-position could be functionalized with a 4-pyridyl group either before or after the C-C coupling steps. The reaction is typically performed under mild, basic conditions, often using an amine base like diethylamine (B46881) or triethylamine, which also serves as the solvent. wikipedia.org

Recent studies have highlighted the synthesis of di/tri-substituted carbazoles through a palladium-mediated Sonogashira coupling of indolyltriflates with aryl acetylenes. nih.gov This approach, which proceeds through isomerization and thermal electrocyclization, demonstrates the power of combining cross-coupling with subsequent cyclization reactions to build complex carbazole systems. nih.gov Although not a direct synthesis of the target compound, it illustrates a viable strategy where a suitably substituted indole (B1671886) could be coupled with pyridyl acetylenes to construct the carbazole core with the desired pyridyl groups already attached or positioned for a final annulation step.

The versatility of alkyne functionalization extends beyond the initial coupling. Alkynes are valuable building blocks in organic synthesis because their carbon-carbon triple bonds can be further elaborated into a multitude of structures. mdpi.com For instance, the use of trimethylsilylacetylene (B32187) as a reagent is common; it allows for a single coupling event, and the trimethylsilyl (B98337) group can be subsequently removed to reveal a terminal alkyne for another reaction. wikipedia.org This stepwise approach could offer precise control over the introduction of different substituents if desired.

Table 1: Key Features of Sonogashira Coupling for Carbazole Synthesis

FeatureDescriptionReference
Reaction Type Palladium and copper co-catalyzed cross-coupling of a terminal alkyne and an aryl/vinyl halide. wikipedia.orglibretexts.org
Catalysts Typically Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ with a Cu(I) co-catalyst (e.g., CuI). libretexts.orgyoutube.com
Conditions Mild, basic conditions, often at room temperature. An amine (e.g., triethylamine) is used as the base and often as the solvent. wikipedia.orgyoutube.com
Application Formation of C(sp²)-C(sp) bonds, ideal for connecting pyridyl groups (via pyridylacetylene) to a carbazole core. libretexts.org
Variations Copper-free versions exist. Can be used in complex molecule synthesis, including pharmaceuticals and organic materials. wikipedia.orglibretexts.org

Multi-component and Cascade Annulation Approaches in Carbazole Synthesis

Several modern methods for carbazole synthesis are based on the annulation of an indole ring. rsc.org For instance, a metal-free, three-component reaction of indoles, ketones, and nitroolefins has been developed to assemble diversified carbazoles with high regioselectivity. organic-chemistry.org This strategy proceeds through a cascade process that involves condensation, nucleophilic annulation, and aromatization. organic-chemistry.org To synthesize a tri-pyridyl carbazole, one could hypothetically use a 4-pyridyl-substituted indole or ketone as a starting material.

Cascade annulation reactions, which involve a sequence of intramolecular and intermolecular transformations, are particularly powerful. researchgate.net Lewis acid-catalyzed [3+3] annulation of indoles with other partners represents an efficient protocol for generating highly substituted carbazoles. rsc.org Similarly, cascade reactions involving nucleophilic addition followed by intramolecular cyclization have been reported to form the carbazole scaffold in good yields. acs.orgnih.gov A diverted Bischler–Napieralski cascade reaction has also been discovered, providing access to a range of substituted carbazoles under metal-free conditions through a complex multi-step mechanism. acs.org

Microwave-promoted, ceric ammonium (B1175870) nitrate (B79036) (CAN)-catalyzed three-component reactions of o-nitrochalcones, primary amines, and β-dicarbonyl compounds furnish highly functionalized carbazoles through a double annulation process. acs.orgacs.org This method is notable for forming two C-C and two C-N bonds in one pot. acs.org The adaptation of such MCRs, by selecting starting materials bearing pyridyl groups, presents a convergent and efficient pathway to the target molecule's core structure.

Table 2: Comparison of Modern Carbazole Annulation Strategies

StrategyKey FeaturesStarting Materials (General)Reference
[2+2+2] Annulation Metal-free, high regioselectivity, good functional group tolerance.Indoles, ketones, nitroolefins organic-chemistry.org
Cascade Nucleophilic Addition–Cyclization Brønsted acid catalysis, generates highly functionalized carbazoles.Substituted indoles, vinyl-substituted α-hydroxy silyl (B83357) enol ethers acs.orgnih.gov
CAN-Catalyzed MCR Microwave-promoted, three-component, double annulation.o-Nitrochalcones, primary amines, β-dicarbonyl compounds acs.orgacs.org
Diverted Bischler–Napieralski Cascade Metal-free, complex cascade mechanism, good yields.Readily available amides acs.org

Synthetic Challenges and Advancements in Tri-pyridyl Carbazole Synthesis

The synthesis of this compound is not without significant challenges. The presence of three basic pyridine (B92270) rings can complicate synthetic steps, particularly those involving metal catalysts. The nitrogen lone pairs of the pyridyl groups can coordinate to the metal center (e.g., palladium), potentially inhibiting or poisoning the catalyst and impeding cross-coupling reactions like the Sonogashira or Suzuki couplings.

Another major challenge is achieving the desired regioselectivity. The functionalization of the carbazole core at the 3, 6, and 9 positions requires precise control. While N-arylation to install the 9-pyridyl group is relatively straightforward, achieving selective C-H functionalization or halogenation at the 3 and 6 positions can be difficult without directing groups or the use of pre-functionalized precursors. Traditional methods often require harsh conditions and may result in mixtures of isomers, leading to low yields and difficult purification. ias.ac.in

Advancements in synthetic methodology are crucial to overcoming these hurdles. The development of more robust catalyst systems that are less susceptible to inhibition by nitrogen-containing heterocycles is an active area of research. researchgate.net Furthermore, the rise of C-H activation/functionalization strategies offers a more atom-economical approach to building complex molecules, potentially allowing for the direct coupling of pyridine units to a carbazole core without prior halogenation. researchgate.net

The synthesis of related structures, such as 2,4,6-triarylpyridines, faces similar challenges in controlling substitution patterns and achieving high yields, indicating common difficulties in preparing poly-aryl/heteroaryl systems. rsc.org Recent progress in synthesizing various carbazole derivatives for applications in materials science and medicinal chemistry has expanded the toolbox available to organic chemists. doi.orgnih.gov These advancements, including new cascade reactions and improved catalytic systems, pave the way for more efficient and scalable syntheses of complex targets like this compound. rsc.orgbohrium.com

Advanced Spectroscopic and Structural Characterization of 3,6,9 Tri 4 Pyridyl 9h Carbazole Architectures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3,6,9-tri(4-pyridyl)-9H-carbazole in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of a related compound, 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the proton signals are observed in the range of 11.69–7.42 ppm. unica.it The N-H proton of the carbazole (B46965) core resonates at a downfield chemical shift of 11.69 ppm. unica.it The protons on the carbazole ring appear at 8.25, 7.79, and 7.43 ppm, while the protons of the para-substituted pyridyl groups are found at 8.66 and 7.57 ppm. unica.it For 3,6-disubstituted carbazoles, the ¹H NMR spectrum typically shows two doublets and a doublet of doublets, which is characteristic of this substitution pattern. mdpi.com For instance, in 9-vinyl-9H-carbazole-3,6-dicarbonitrile, these signals appear at 8.81, 7.98, and 7.93 ppm respectively. mdpi.com

The ¹³C NMR spectrum provides further confirmation of the structure. For 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, the carbon signals are distributed between 150 and 87 ppm. unica.it The quaternary carbons of the ethynyl (B1212043) groups are notably upfield at 87.1 and 95.5 ppm. unica.it In another related structure, 9-vinyl-9H-carbazole-3,6-dicarbonitrile, two new signals at 128.8 and 107.5 ppm are observed in the ¹³C NMR spectrum, corresponding to the vinyl group. mdpi.com The chemical shifts in carbazole are not significantly affected by N-substitution or by changing the solvent from deuterated chloroform (B151607) to DMSO-d6. ipb.pt

Table 1: Representative ¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Assignment
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole unica.it DMSO-d₆ 11.69 (s, 1H, NH), 8.66 (s, 4H, py), 8.26 (d, J = 8.1 Hz, 2H, Cz), 7.79 (s, 2H, Cz), 7.58 (d, J = 5.0 Hz, 4H, py), 7.43 (d, J = 8.1 Hz, 2H, Cz)
9-Vinyl-9H-carbazole-3,6-dicarbonitrile mdpi.com Not Specified 8.81 (d), 7.98 (d), 7.93 (dd)

Table 2: Representative ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Assignment
2,7-Bis(pyridin-4-ylethynyl)-9H-carbazole unica.it DMSO-d₆ 150.4, 140.6, 130.9, 125.9, 123.3, 123.2, 121.7, 119.0, 115.1, 95.5, 87.1
9-Vinyl-9H-carbazole-3,6-dicarbonitrile mdpi.com Not Specified 128.8, 107.5 (vinyl group carbons)

Single-Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Structures

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state, offering insights into conformation, planarity, and intermolecular interactions.

The carbazole ring system in related structures is generally found to be essentially planar. For example, in 3,6-dibromo-9-(3-pyridylmethyl)-9H-carbazole, the mean deviation from planarity of the carbazole ring is a mere 0.0138 Å. researchgate.net Similarly, in 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole, the carbazole ring system is also nearly planar with a mean deviation of 0.012 Å. researchgate.net

A key structural feature is the dihedral angle between the carbazole core and the pyridyl substituents. In 3,6-dibromo-9-(3-pyridylmethyl)-9H-carbazole, this angle is 96.7(8)°. researchgate.net For the 4-pyridylmethyl analog, the dihedral angle is 83.2(8)°. researchgate.net In other carbazole derivatives, this angle can vary significantly. For instance, in 9-(4-methoxyphenyl)-9H-carbazole, the dihedral angle between the carbazole mean plane and the phenyl ring is 56.78(8)°. nih.gov In contrast, a much larger twist angle of approximately 55° is observed between the carbazole and benzene (B151609) planes in 9-[(E)-2-(4-halophenyl)vinyl]-9H-carbazoles. researchgate.net The conformation adopted by these molecules in the solid state is often influenced by supramolecular interactions. preprints.org

Table 3: Selected Dihedral Angles in Carbazole Derivatives

Compound Dihedral Angle (°)
3,6-Dibromo-9-(3-pyridylmethyl)-9H-carbazole researchgate.net 96.7(8)
3,6-Dibromo-9-(4-pyridylmethyl)-9H-carbazole researchgate.net 83.2(8)
9-(4-Methoxyphenyl)-9H-carbazole nih.gov 56.78(8)
9-[(E)-2-(4-halophenyl)vinyl]-9H-carbazoles researchgate.net ~55
9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole (Molecule A) nih.gov 49.1(2)
9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole (Molecule B) nih.gov 84.0(1)

The crystal packing of this compound and its analogs is governed by a variety of non-covalent interactions, including hydrogen bonds and π-π stacking. In the crystal structure of 3,6-dibromo-9-(4-pyridylmethyl)-9H-carbazole, weak C-H···Br interactions are observed. researchgate.net Similarly, in 3,6-dibromo-9-(3-pyridylmethyl)-9H-carbazole, π-π interactions and weak C-H···Br interactions are present. researchgate.net

The presence of pyridyl nitrogen atoms allows for the formation of hydrogen bonds. In the monohydrate of 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole, water molecules are hydrogen-bonded to the pyridyl groups. preprints.org The nature of these hydrogen bonds can be either predominantly covalent or electrostatic. ipb.pt

π-π stacking interactions are also a significant feature in the crystal packing of these compounds. mdpi.com In some cases, these interactions, along with van der Waals forces, are the primary determinants of the crystal structure. researchgate.net The ethynyl moieties in some derivatives can facilitate additional π-π interactions. preprints.org In the crystal structure of 9-[3-(9H-Carbazol-9-yl)-5-iodophenyl]-9H-carbazole, numerous face-to-face and edge-to-face π-π stacking interactions link the molecules into a three-dimensional network, with the shortest centroid-centroid separation being 3.7069(19) Å. nih.gov

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is an essential tool for confirming the molecular weight of synthesized compounds. For a related compound, 9-ethyl-3,6-di(pyridin-4-yl)-9H-carbazole, the molecular weight is 349.43 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS), often using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight), provides highly accurate mass measurements. For example, the calculated exact mass for C₇₆H₅₈N₂O₄Si is 1090.4166, with the found mass being 1091.070 ([M+H]⁺). rsc.org Similarly, for C₃₂H₃₃N, the calculated mass is 431.2613, and the found mass is 431.165. rsc.org The molecular ion of carbazole itself is observed at m/z 167 in its electron ionization mass spectrum. chemicalbook.com

Table 4: Mass Spectrometry Data for Related Carbazole Derivatives

Compound/Fragment Technique Calculated m/z Found m/z Reference
9-Ethyl-3,6-di(pyridin-4-yl)-9H-carbazole - 349.43 - sigmaaldrich.com
C₇₆H₅₈N₂O₄Si MALDI-TOF 1090.4166 1091.070 ([M+H]⁺) rsc.org
C₃₂H₃₃N MALDI-TOF 431.2613 431.165 rsc.org
Carbazole EI-MS 167.21 167 chemicalbook.com

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is employed to identify the functional groups present in this compound. The FTIR spectrum of a carbazole derivative, 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole, shows characteristic absorption bands. researchgate.net The FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride displays a peak at 3401 cm⁻¹ corresponding to aromatic C-H stretching, 1604 cm⁻¹ for aromatic C=O, and bands at 1495 and 1445 cm⁻¹ for aromatic C=C stretching. researchgate.net The C=S and C-S stretching vibrations are observed at 1330 cm⁻¹ and 750 cm⁻¹, respectively. researchgate.net In polycarbazole, the N-H stretching vibration appears in the range of 3100 to 3410 cm⁻¹. researchgate.net The aromatic C-H stretching is at 3045 cm⁻¹, and the C-N stretching of the aromatic C-N bond is at 1446 cm⁻¹. researchgate.net

Table 5: Characteristic FTIR Absorption Bands for Carbazole Derivatives

Wavenumber (cm⁻¹) Assignment Reference
3401 Aromatic C-H stretch researchgate.net
3100-3410 N-H stretch researchgate.net
3045 Aromatic C-H stretch researchgate.net
1604 Aromatic C=O stretch researchgate.net
1495, 1445 Aromatic C=C stretch researchgate.net
1446 Aromatic C-N stretch researchgate.net
1330 C=S stretch researchgate.net
750 C-S stretch researchgate.net

Computational and Theoretical Investigations of 3,6,9 Tri 4 Pyridyl 9h Carbazole

Density Functional Theory (DFT) Studies of Electronic Structure

Frontier Molecular Orbitals (HOMO-LUMO Energetics) and Band Gaps

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting band gap for 3,6,9-Tri(4-pyridyl)-9H-carbazole, are not documented in existing literature. Such studies are crucial for understanding the electron-donating and accepting capabilities of a molecule, which are fundamental to its potential use in electronic devices.

Charge Distribution and Electron Density Analysis

A detailed analysis of the charge distribution and electron density for this compound, which would elucidate the localization of electron-rich and electron-poor regions, has not been published. This information is vital for predicting intermolecular interactions and charge transfer characteristics.

Time-Dependent DFT (TD-DFT) for Photophysical Properties Prediction

Excited State Dynamics and Intramolecular Charge Transfer (ICT) Mechanisms

There is no specific research into the excited-state dynamics or the nature of Intramolecular Charge Transfer (ICT) mechanisms for this compound. Understanding these processes is key to designing efficient light-emitting materials.

Molecular Dynamics Simulations for Conformational Landscapes and Aggregation Behavior

Information from molecular dynamics simulations, which would provide insight into the molecule's flexibility, preferred conformations, and how it might self-assemble or aggregate in the solid state or in solution, is absent from the scientific record.

Further experimental and computational research is required to characterize this compound and determine its potential for various applications.

Structure-Property Relationship Predictions through Computational Modeling

As of the latest review of scientific literature, there are no specific computational studies that provide predictive data on the structure-property relationships of this compound. Consequently, no data tables containing detailed research findings on its computationally predicted properties can be presented. The exploration of this compound's potential through theoretical modeling remains a prospective area for future research.

Photophysical Processes and Luminescent Properties of 3,6,9 Tri 4 Pyridyl 9h Carbazole Systems

Absorption and Emission Characteristics in Solution and Solid State

The photophysical behavior of pyridyl-carbazole systems is defined by their electronic transitions. In solution, compounds based on a carbazole (B46965) donor and pyridine (B92270) acceptor typically exhibit structured absorption bands in the ultraviolet region. These high-energy absorptions, generally below 350 nm, are attributed to π-π* transitions localized on the carbazole and pyridine aromatic systems. doi.org Additionally, a lower energy, broader absorption band is often observed, which corresponds to an intramolecular charge transfer (ICT) from the electron-rich carbazole unit to the electron-deficient pyridine moiety. doi.org

In the solid state, these absorption and emission bands can be influenced by intermolecular interactions. For instance, π-π stacking between molecules can lead to the formation of aggregates, which may alter the photophysical properties. However, the introduction of bulky groups, such as tert-butyl substituents, or the creation of highly congested structures can effectively suppress such aggregation, preserving the properties of the isolated molecule even in thin films. nih.gov

The emission spectra of these compounds are highly dependent on their molecular structure and environment. For example, structural isomers where the connectivity between the carbazole and pyridine units is varied can show slight shifts in their emission maxima due to differences in the extent of ICT. doi.org In the solid state, some pyridyl-carbazole derivatives exhibit aggregation-induced emission (AIE) characteristics, where emission is enhanced upon forming aggregates.

Compound SystemMediumAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Reference
Carbazolyl BenzoylpyridineThin FilmN/A458-488 rsc.org
CzPy2TCzSolution~340~400 doi.org
CzPy3TCzSolution~340~405 doi.org
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazoleSolutionN/A450 researchgate.net
3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazoleSolutionN/A585 researchgate.net

Fluorescence and Phosphorescence Mechanisms

The de-excitation pathways for photo-excited pyridyl-carbazole molecules are complex, involving both fluorescence and phosphorescence, and in many cases, thermally activated delayed fluorescence (TADF).

Photoluminescence Quantum Yields and Radiative/Non-Radiative Decay Pathways

Efficient radiative transitions are key to high PLQY. acs.org In many pyridyl-carbazole derivatives, structural modifications are made to minimize non-radiative decay. For example, creating a rigid molecular structure can reduce vibrational energy losses and enhance luminescence. The purity of the initial carbazole starting material has also been shown to have a significant impact on the final PLQY of its derivatives, with impurities potentially quenching luminescence. acs.org

Compound SystemMediumPLQY (%)Emission Lifetime (μs)Reference
PtNON-OMe1% doped PMMA film8927.1 nih.govfigshare.com
PtNON-Me1% doped PMMA film957.17 nih.govfigshare.com
4BPy-mDTCThin Film>92N/A rsc.org
BP-mDTCThin Film75N/A rsc.org
3,6-di(4-formylphenyl)-9-hexyl-9H-carbazoleSolution95N/A researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Phenomena

A key photophysical process in many donor-acceptor type pyridyl-carbazole systems is thermally activated delayed fluorescence (TADF). This mechanism allows for the harvesting of non-emissive triplet excitons to generate light, a process that can significantly enhance the efficiency of organic light-emitting diodes (OLEDs).

The core requirement for TADF is a very small energy gap (ΔE_ST) between the lowest excited singlet state (S₁) and the lowest excited triplet state (T₁), typically less than 0.1 eV. rsc.org In pyridyl-carbazole molecules, the carbazole unit acts as the electron donor and the pyridine unit as the electron acceptor. This spatial separation of the highest occupied molecular orbital (HOMO, on the carbazole) and the lowest unoccupied molecular orbital (LUMO, on the pyridine) leads to a small ΔE_ST. nih.govrsc.orgresearchgate.net

Following photoexcitation, some molecules will undergo intersystem crossing from the S₁ state to the T₁ state. In TADF materials, these triplet excitons can be converted back to the S₁ state via a process called reverse intersystem crossing (RISC), which is fueled by thermal energy from the surroundings. These newly repopulated S₁ states can then de-excite via fluorescence, but on a longer timescale than prompt fluorescence, leading to a "delayed" emission component. This is evidenced by transient photoluminescence decays that show both a short-lived prompt component and a long-lived delayed component. rsc.org

Solvatochromism and Environmental Sensitivity of Luminescence

The emission from pyridyl-carbazole systems with significant intramolecular charge transfer (ICT) character is often highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. As the polarity of the solvent increases, the ICT excited state is stabilized to a greater extent than the ground state, resulting in a red-shift of the emission wavelength.

For example, in certain pyridyl-carbazole platinum complexes, the emission character can shift from being dominated by a ligand-centered state in nonpolar media to a charge-transfer state in polar media, accompanied by a significant change in the emission color and spectrum width. nih.govfigshare.com This sensitivity can be exploited for sensing applications. Furthermore, the luminescence of these systems can be tuned by external stimuli such as protonation. The nitrogen atom on the pyridine ring can be protonated by acid, which alters the electronic properties of the acceptor unit and can lead to dramatic changes in emission color. researchgate.netrsc.org

Exciton (B1674681) Dynamics and Triplet Energy Management

The management of excited state energy, particularly triplet energy, is crucial in pyridyl-carbazole systems. The carbazole moiety is known for its high triplet energy (T₁), making it an excellent building block for host materials in phosphorescent OLEDs. doi.orgresearchgate.netnih.gov A host material must have a higher triplet energy than the phosphorescent guest (dopant) to ensure efficient energy transfer from the host to the guest, preventing energy back-transfer and quenching.

Strategies for Tunable Emission in Pyridyl-Carbazole Systems

The emission color of pyridyl-carbazole compounds can be precisely controlled through various synthetic strategies, allowing for the development of materials that emit across the visible spectrum.

Key strategies for tuning emission include:

Functional Group Substitution : Attaching electron-donating groups (like methoxy (B1213986) or methyl) or electron-withdrawing groups (like trifluoromethyl or cyano) to the carbazole or pyridine rings can stabilize or destabilize the charge transfer state. nih.govfigshare.com Electron-withdrawing groups on the acceptor pyridine moiety generally lead to a red-shift in emission, while donating groups can cause a blue-shift. researchgate.net

Isomeric Variation : Changing the connection points between the carbazole and pyridine units can alter the degree of electronic communication and the ICT character, leading to shifts in the emission wavelength. doi.org

Molecular Symmetry Breaking : In some systems, breaking the molecular symmetry can influence crystal packing and result in different solid-state emission colors. rsc.org

Protonation/External Stimuli : As mentioned, the protonation of the pyridine nitrogen provides a reversible way to switch or tune the emission color in response to changes in pH or acidic vapors. researchgate.netrsc.org

Metal Coordination : Incorporating the pyridyl-carbazole ligand into a metal complex, for example with platinum, introduces new excited states (metal-to-ligand charge transfer, MLCT) and provides another powerful tool for tuning emission from blue to green and beyond. nih.govfigshare.com

Through these sophisticated molecular design strategies, pyridyl-carbazole systems can be tailored for a wide range of applications requiring specific emission colors and photophysical properties.

Electrochemical Properties and Redox Behavior of 3,6,9 Tri 4 Pyridyl 9h Carbazole

Cyclic Voltammetry and Determination of Redox Potentials

Cyclic voltammetry (CV) is a fundamental technique for probing the electrochemical behavior of a molecule, providing insights into its oxidation and reduction potentials. For carbazole-based compounds, the oxidation process is typically associated with the electron-rich carbazole (B46965) core, while the reduction can be influenced by electron-withdrawing substituents.

In the case of 3,6,9-Tri(4-pyridyl)-9H-carbazole, the CV is expected to exhibit at least one reversible or quasi-reversible oxidation wave corresponding to the formation of a radical cation centered on the carbazole nitrogen and delocalized across the aromatic system. The potential at which this occurs is a critical parameter. For comparison, studies on similar structures, such as isomers of 9-(pyridin-2-yl)-9H-carbazole combined with tercarbazole, have reported HOMO (Highest Occupied Molecular Orbital) energy levels around -5.63 eV to -5.65 eV, calculated from their oxidation potentials. doi.org The introduction of three electron-withdrawing pyridyl groups is anticipated to make the oxidation of the carbazole core more difficult, thus shifting the oxidation potential to higher values compared to unsubstituted carbazole.

The reduction process would likely involve the pyridyl groups. The presence of three such moieties could lead to one or more reduction peaks in the cathodic scan of the CV, corresponding to the formation of radical anions. The exact potentials would be sensitive to the solvent and electrolyte system used.

A hypothetical data table for the redox potentials of this compound, based on analogous compounds, is presented below. It is crucial to note that these are estimated values and require experimental verification.

ProcessOnset Potential (V vs. Fc/Fc+)Peak Potential (V vs. Fc/Fc+)HOMO/LUMO Level (eV)
Oxidation Est. 0.8 - 1.0Est. 0.9 - 1.1Est. -5.6 to -5.8
Reduction Est. -2.0 - -2.2Est. -2.1 - -2.3Est. -2.5 to -2.7
These values are estimations based on related compounds and are for illustrative purposes only. Experimental determination is necessary for accurate data.

Oxidation and Reduction Mechanisms

The oxidation mechanism of this compound is expected to initiate with the removal of an electron from the carbazole nitrogen, forming a radical cation. This species would be stabilized by resonance across the carbazole ring system and, to some extent, by the attached pyridyl rings. Further oxidation could lead to the formation of a dication, though this would occur at a significantly higher potential and may be less stable.

The reduction mechanism would involve the acceptance of electrons by the electron-deficient pyridyl rings. With three pyridyl groups, the molecule could potentially accept multiple electrons in sequential steps, forming radical anions, dianions, and even trianions, each at progressively more negative potentials. The stability of these reduced species would be a key factor in the reversibility of the redox processes observed in the cyclic voltammogram.

Influence of Pyridyl Substitution on Electrochemical Stability and Charge Transport Properties

The substitution of pyridyl groups at the 3, 6, and 9 positions of the carbazole core has a profound impact on its electronic properties and stability. The electron-withdrawing nature of the pyridine (B92270) ring lowers the energy levels of both the HOMO and LUMO of the carbazole moiety. This effect is beneficial for several reasons:

Electrochemical Stability: A deeper HOMO level, resulting from the electron-withdrawing pyridyl groups, generally leads to greater stability against oxidative degradation. This is a critical attribute for materials used in electronic devices that undergo repeated redox cycling.

Charge Transport: The presence of both an electron-donating carbazole core and electron-accepting pyridyl groups imparts bipolar character to the molecule. This means it can potentially transport both holes (via the carbazole moiety) and electrons (via the pyridyl moieties). Balanced charge transport is highly desirable in applications like OLEDs to ensure efficient recombination of charges within the emissive layer. The spatial arrangement of the three pyridyl groups would create multiple pathways for electron transport, potentially leading to anisotropic charge mobility.

Electrochemical Polymerization and Conductive Film Formation

Carbazole and its derivatives are well-known to undergo electrochemical polymerization to form conductive polymer films. This process typically occurs through the oxidative coupling of radical cations at the 3 and 6 positions of the carbazole ring.

For this compound, the 3 and 6 positions are already substituted with pyridyl groups. This structural feature would likely hinder or prevent the typical 3,6-coupling mechanism of electropolymerization. However, it is conceivable that polymerization could proceed through other pathways, such as coupling between the pyridyl rings, though this is generally less common for pyridyl groups themselves under anodic conditions.

Alternatively, if the pyridyl groups were functionalized with polymerizable units (e.g., vinyl or thiophene (B33073) groups), the molecule could serve as a monomer for the formation of a conductive polymer. The resulting polymer would have a unique structure with a carbazole-pyridine core and a conjugated backbone, likely exhibiting interesting electrochromic and conductive properties. The electropolymerization of various carbazole derivatives, including those with different substituents, has been demonstrated to yield robust polymer films with reversible redox processes and distinct electrochromic behavior.

Applications of 3,6,9 Tri 4 Pyridyl 9h Carbazole in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

Carbazole (B46965) derivatives are widely recognized for their application in OLEDs due to their high triplet energies, good hole-transporting capabilities, and thermal stability. rsc.orgaps.org The incorporation of pyridine (B92270) moieties, which are electron-deficient, introduces bipolar characteristics, enabling the molecule to transport both holes and electrons. This balanced charge transport is crucial for achieving high-efficiency electroluminescence. researchgate.net

One of the primary applications of carbazole-based materials, including pyridinyl-carbazole derivatives, is as a host material in the emissive layer of OLEDs. rsc.orgnih.govrsc.orgdoi.org For efficient energy transfer, the host material must possess a higher triplet energy than the phosphorescent or fluorescent guest (dopant). rsc.org This prevents the back-transfer of energy from the emitter to the host, ensuring that the excitons are confined within the emissive layer. rsc.org

Research has demonstrated that pyridinyl-carbazole derivatives can serve as effective host materials for both green and blue phosphorescent emitters. nih.gov For instance, derivatives with high triplet energies (around 2.81-2.82 eV) have been successfully used as hosts for green emitters like tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) and blue emitters such as iridium(III)bis(4,6-difluorophenyl)-pyridinato-N,C2')picolinate (FIrpic). nih.gov The resulting devices have shown impressive performance metrics, including high power efficiencies and external quantum efficiencies (EQEs). nih.gov

A key factor for a good host material is its ability to form stable amorphous films. nih.gov High glass transition temperatures (Tg) are desirable as they contribute to the morphological stability of the organic layers, which in turn enhances the operational lifetime of the OLED device. rsc.orgnih.gov Pyridinyl-carbazole derivatives have been synthesized with high Tg values, making them suitable for creating robust and durable OLEDs. nih.gov

Table 1: Performance of OLEDs using Pyridinyl-Carbazole Host Materials

EmitterHost MaterialDoping Concentration (wt%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (%)
FIrpic (Blue)Pyridinyl-Carbazole Derivative H21523.924.910.3
Ir(ppy)₃ (Green)Pyridinyl-Carbazole Derivative H21033.934.19.4

Data sourced from a study on pyridinyl-carbazole fragments as host materials for phosphorescent OLEDs. nih.gov

Beyond their role as hosts, carbazole-based molecules can also function as emitters themselves, particularly for blue fluorescence. nih.gov By carefully designing the molecular structure to include both electron-donating (carbazole) and electron-accepting (imidazole, triazine) units, bipolar molecules can be created that exhibit deep-blue emission. nih.govrsc.org The twisted structure often found in these molecules helps to prevent intermolecular interactions and aggregation, which can quench luminescence. nih.gov

Furthermore, the inherent charge-transporting properties of carbazole derivatives make them suitable for use in charge transport layers. Carbazole is known for its excellent hole-transporting ability. rsc.orgresearchgate.net The introduction of electron-withdrawing groups like pyridine can enhance electron transport, leading to bipolar materials that can be used in various layers of the OLED stack to ensure efficient charge injection and transport to the emissive layer. researchgate.net This balanced charge flow is critical for maximizing the recombination of electrons and holes within the emissive zone, thereby improving device efficiency.

In multilayer OLED architectures, managing the confinement of excitons within the emissive layer is crucial for high efficiency. rsc.org Materials with high triplet energies are often employed as exciton (B1674681) blocking layers (EBLs) to prevent excitons from diffusing out of the emissive layer and being quenched non-radiatively at the interfaces with other layers. rsc.org Given their high triplet energies, carbazole-based materials, including those with pyridyl functionalities, have the potential to be used in these blocking layers. By strategically placing an EBL with a higher triplet energy adjacent to the emissive layer, the excitons are effectively confined, leading to enhanced emission from the intended dopant. rsc.org

Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

The advantageous electronic properties of carbazole derivatives also extend to the realm of solar energy conversion. In both OPVs and DSSCs, these materials play key roles as electron donors and hole-transporting materials, contributing to efficient light harvesting and charge extraction. nih.govnih.govepa.gov

In the context of solar cells, carbazole is a popular electron-rich donor unit. nih.govnih.gov Its ability to be easily functionalized allows for the tuning of its electronic and optical properties. nih.gov In DSSCs, carbazole-based dyes act as photosensitizers, absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer (e.g., TiO₂). nih.govepa.gov The carbazole moiety typically forms the donor part of a donor-π-acceptor (D-π-A) structure, which is a common design for organic dyes. nih.govnih.gov

As hole-transporting materials (HTMs), carbazole derivatives are valued for their high hole mobility and suitable energy levels that facilitate the efficient transfer of positive charge carriers from the dye or perovskite absorber to the anode. nih.govrsc.org The proper alignment of the energy levels of the HTM with those of the other components in the solar cell is critical for minimizing energy loss and maximizing charge collection. nih.gov The morphological stability of the HTM layer is also important for the long-term performance of the device. nih.gov

Chemical Sensing and Chemodosimeters

The unique photophysical properties and versatile structure of 3,6,9-Tri(4-pyridyl)-9H-carbazole and its derivatives make them excellent candidates for the development of chemical sensors and chemodosimeters. Their ability to interact with various analytes through mechanisms like hydrogen bonding, metal coordination, and protonation leads to detectable changes in their fluorescence or color, forming the basis for sensing applications.

Anion Recognition and Sensing Platforms

Carbazole-based compounds have been recognized for their potential in anion recognition. The carbazole nitrogen can act as a hydrogen bond donor, and the pyridyl groups can also participate in interactions, making these molecules suitable for constructing anion receptors. While direct studies on this compound for anion sensing are not extensively detailed in the provided results, the broader class of carbazole derivatives shows significant promise. For instance, 1,8-diaminocarbazoles are highlighted as attractive building blocks for anion sensors due to their strong carbazole chromophore and fluorophore, coupled with hydrogen bond donating capabilities. nih.gov The introduction of electron-withdrawing groups, such as nitro or cyano groups, to the carbazole core can enhance anion affinities and shift absorption spectra into the visible region, creating colorimetric sensors. nih.gov These principles suggest that functionalized derivatives of this compound could be designed to exhibit selective anion sensing properties.

Cation (Metal Ion) Detection and Selectivity (e.g., Zn²⁺, Cu²⁺, Hg²⁺, Fe³⁺)

The pyridyl nitrogen atoms in this compound and its analogues provide excellent coordination sites for metal ions, leading to applications in cation detection. The binding of a metal ion can significantly alter the electronic structure and conformation of the molecule, resulting in a measurable fluorescence response.

A novel fluorescent probe based on a pyrano[3,2-c] carbazole scaffold was designed for the quantitative detection of Zn²⁺. mdpi.com This probe demonstrated a significant fluorescence enhancement in the presence of Zn²⁺ in a HEPES buffer solution. mdpi.com The optimal conditions for detection were determined to be at a pH of 7-9 with a reaction time longer than 24 minutes. mdpi.com The probe exhibited a good linear relationship with Zn²⁺ concentrations in the range of 0-10 μM, and the limit of detection was found to be 0.0065 μmol/L. mdpi.com

The development of coordination polymers using ligands like 3,6-di(pyridin-4-yl)-9H-carbazole with various Zn(II) salts further underscores the strong affinity of these carbazole derivatives for zinc ions. researchgate.netrsc.org While not explicitly detailed as a sensing mechanism in these particular studies, the formation of these stable complexes is a prerequisite for sensing applications.

Analyte Sensor/Probe Sensing Mechanism Detection Limit Key Findings
Zn²⁺ Pyrano[3,2-c] carbazole-based fluorescent probeFluorescence enhancement0.0065 μmol/LGood linearity in the 0-10 μM range; optimal at pH 7-9. mdpi.com

pH Probes and Protonation-Induced Fluorescence Modulation

The pyridyl groups in this compound and its derivatives are basic and can be protonated in acidic conditions. This protonation event can significantly impact the electronic properties and, consequently, the fluorescence of the molecule. This phenomenon makes these compounds suitable for use as pH probes.

Bent 3,6-di(pyridin-4-yl)-9H-carbazole has been successfully incorporated into supramolecular assemblies that exhibit interesting properties as pH probes. unica.it The protonation of the pyridyl nitrogen atoms alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in the fluorescence emission. This fluorescence modulation can be correlated to the pH of the surrounding medium. The development of pH-activable fluorescent probes is a significant area of research, with applications in imaging cellular organelles. nih.govnih.gov While these studies focus on different scaffolds, the underlying principle of using protonation to modulate fluorescence is directly applicable to pyridyl-substituted carbazoles. The pKa of the probe determines the pH range in which it is most sensitive. nih.gov For instance, some probes are designed to be highly fluorescent in the acidic environment of lysosomes (pH ~4.5-6.0) but show minimal fluorescence at the neutral pH of the cytosol (~7.4). thermofisher.com

Supramolecular Assemblies and Coordination Chemistry

The rigid, planar structure of the carbazole core, combined with the directional coordination ability of the pyridyl substituents, makes this compound an excellent building block for the construction of supramolecular assemblies and coordination polymers.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The reaction of pyridyl-substituted carbazole ligands with metal ions leads to the formation of Metal-Organic Frameworks (MOFs) and coordination polymers with diverse structures and properties. These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Reactions of 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) with different Zn(II) salts have yielded a variety of coordination polymers. researchgate.netrsc.org For example, the reaction with ZnCl₂ produced a single-stranded helical chain, [ZnCl₂(dpc)]. rsc.org The bent geometry of both the tetrahedral Zn(II) ion and the dpc ligand, along with the terminating effect of the chloride anion, directs the formation of this specific architecture. rsc.org Other zinc salts and reaction conditions led to different structures, including [Zn₄Cl₈(dpc)₄]·1.44H₂O, [ZnF(dpc)₂(H₂O)]PF₆·2H₂O·2DMF, and [Zn(dpc)₂(SiF₆)]·Guest. rsc.org The structural diversity of these materials highlights the versatility of the dpc ligand in constructing coordination polymers.

Furthermore, the introduction of secondary aromatic polycarboxylate anions into a Co(II)-tpt (tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine) system resulted in the formation of four new 3D Co(II) MOFs with complex and porous structures. rsc.org Although this example uses a triazine core instead of carbazole, it demonstrates the principle of using pyridyl-functionalized aromatic cores in combination with other ligands to build intricate MOF architectures.

Ligand Metal Ion/Salt Resulting Structure Key Features
3,6-di(pyridin-4-yl)-9H-carbazole (dpc) ZnCl₂[ZnCl₂(dpc)]Single-stranded helical chain. rsc.org
3,6-di(pyridin-4-yl)-9H-carbazole (dpc) Zn(II) salts[Zn₄Cl₈(dpc)₄]·1.44H₂O, [ZnF(dpc)₂(H₂O)]PF₆·2H₂O·2DMF, [Zn(dpc)₂(SiF₆)]·GuestDiverse coordination polymers. rsc.org
2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) Co(II) with polycarboxylates3D MOFsPorous frameworks with 1D cylindrical channels. rsc.org

Self-Assembly Driven by Pyridyl-Metal Interactions and Hydrogen Bonding

The self-assembly of molecular components into ordered, functional superstructures is a powerful bottom-up approach in materials science. For pyridyl-carbazole ligands, this process is primarily governed by two key non-covalent interactions: the coordination of pyridyl nitrogen atoms to metal centers and the formation of hydrogen bonds.

The nitrogen atom on the pyridyl groups acts as an excellent Lewis base, readily coordinating with a wide range of metal ions. This interaction is the driving force for the formation of metal-organic frameworks (MOFs) and coordination polymers. Research on the closely related ligand, 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) , provides significant insight into these processes. When reacted with different zinc(II) salts, dpc forms a variety of coordination polymers whose final architectures are dictated by the metal salt's counter-anion and the ligand's inherent geometry. acs.org

The bent nature of the dpc ligand, combined with the coordination preferences of the metal ion, can lead to complex and fascinating structures. For instance, the reaction with ZnCl₂ can produce either a single-stranded helical chain or a remarkable molecular Möbius ring, which further interlocks to form a curb chain. acs.org This demonstrates how subtle changes in reaction conditions or components can direct the self-assembly process towards distinct supramolecular isomers.

Table 1: Coordination Polymers from 3,6-di(pyridin-4-yl)-9H-carbazole (dpc) and Zn(II) Salts. acs.org

Metal Salt Ligand Resulting Architecture Key Features
ZnCl₂ dpc Single-stranded helical chain Formed due to the bent geometry of the ligand and metal.
ZnCl₂ dpc Interlocked molecular Möbius rings A supramolecular isomer containing four interconnected units.
Zn(PF₆)₂ dpc Cationic loop chain Rhombus-shaped molecular rings sharing vertices.
Zn(SiF₆) dpc Neutral layered network Loop chains connected by SiF₆²⁻ anions, creating channels.

Ligand Design for Specific Coordination Geometries and Network Architectures

The precise geometry of a coordination network is not accidental; it is programmed into the molecular shape of its constituent organic ligands. The this compound ligand is designed as a tripodal, or 3-connected, node. Such a geometry is ideal for forming 2D or 3D networks, moving beyond the 1D chains or simple loops often seen with dipyridyl ligands.

The influence of ligand geometry is evident when comparing isomers. The bent, C₂-symmetric 3,6-di(pyridin-4-yl)-9H-carbazole typically yields looped or helical structures. acs.orgresearchgate.net In contrast, a more linear ligand like 2,7-bis(pyridin-4-ylethynyl)-9H-carbazole is better suited for creating extended, wire-like supramolecular structures. researchgate.net

By incorporating a third pyridyl group at the 9-position, as in this compound, the ligand is pre-organized to connect with three different metal centers in a trigonal fashion. This design is exemplified by the related ligand 3,6-di-4-pyridinyl-9-[4-(4-pyridinyl)phenyl]-9H-carbazole (DPPC) , which also acts as a 3-connected node, forming complex chain structures with Fe(II) ions. acs.org The strategic placement of coordinating sites on the carbazole scaffold is thus a powerful tool for dictating the dimensionality and topology of the final material.

Furthermore, incorporating other functional groups can create multifunctional ligands. For example, 9-(pyridin-4-yl)-9H-carbazole-3,6-dicarboxylic acid combines a pyridyl group for metal coordination with two carboxylate groups that also bind to metals, leading to the formation of a layered 2D metal-organic framework with Cd(II). researchgate.net This highlights a sophisticated design strategy where different functional groups work in concert to build complex, functional materials.

Catalysis and Photocatalysis

The functional groups and electronic properties that make pyridyl-carbazoles excellent ligands also endow them with potential in catalysis and photocatalysis. The nitrogen atoms of the pyridyl groups can act as basic sites, while the metal centers in their coordination polymers can serve as Lewis acid sites. The carbazole core itself is an outstanding chromophore, capable of absorbing light and initiating photochemical reactions.

Organic Reaction Catalysis (e.g., Knoevenagel Condensation)

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound, can be efficiently catalyzed by MOFs. The mechanism often relies on the presence of either basic sites to deprotonate the methylene compound or Lewis acid sites to activate the carbonyl group. researchgate.netrsc.org

MOFs constructed from pyridyl-containing ligands are particularly promising for this application. The pyridyl nitrogen atoms within the framework can act as accessible basic catalytic sites. researchgate.netnih.gov While direct studies using this compound are not yet prevalent, the performance of other pyridyl-based MOFs serves as a strong indicator of its potential. For instance, a series of coordination polymers built with pyridine-2,3-dicarboxylate ligands and various metal ions (Zn(II), Cd(II), Cu(II), Co(II)) have proven to be efficient and reusable heterogeneous catalysts for the Knoevenagel condensation, achieving high yields under mild conditions. acs.org

The catalytic activity is influenced by the structure of the MOF, with factors like porosity and the accessibility of active sites playing a crucial role. nih.gov A Zn-MOF constructed from N,N′-bis(pyridine-yl-ethylidene)hydrazine ligands demonstrated that its catalytic efficiency in the Knoevenagel condensation was dependent on its specific morphology and dimensionality. nih.gov This suggests that a well-designed MOF using a tripodal ligand like this compound could create a highly active and selective catalytic system.

Table 2: Catalytic Performance of a Pyridyl-Based MOF in Knoevenagel Condensation of Benzaldehyde and Malononitrile. acs.org

Catalyst (Metal) Time (h) Temperature (°C) Solvent Yield (%) Reusability (Cycles)
Zn(II)-MOF 4 60 Ethanol 98 7
Cd(II)-MOF 4 60 Ethanol 97 7
Cu(II)-MOF 4 60 Ethanol 95 7
Co(II)-MOF 4 60 Ethanol 96 5

Photosensitization in Hydrodehalogenation and Other Photochemical Reactions

Carbazole and its derivatives are well-known for their excellent photophysical properties, including strong light absorption and the ability to act as photosensitizers. researchgate.netrsc.org A photosensitizer is a molecule that, upon absorbing light, can initiate a chemical reaction in another molecule without being consumed itself. This property is valuable in a range of photochemical transformations.

Recently, carbazole derivatives have emerged as powerful organic photosensitizers for challenging reduction reactions. In one study, anionic carbazol-3-olates were shown to be highly effective photosensitizers for both hydrodefluorination and Birch-type reduction reactions under visible light. rsc.org Mechanistic studies confirmed that the reaction proceeds via electron transfer from the excited carbazole photosensitizer to the substrate. rsc.org

Carbazole-based materials have also been employed as sensitizers for photocatalytic hydrogen generation and in the reductive dehalogenation of phenacyl bromide derivatives. rsc.orgnih.gov The carbazole unit's ability to absorb light and participate in electron transfer processes makes it a versatile engine for driving a variety of light-induced reactions. Given that this compound integrates this photoactive carbazole core with coordinating pyridyl groups, it holds promise for the development of heterogeneous photocatalysts where the catalyst could be easily recovered and reused.

Future Perspectives and Emerging Research Directions for 3,6,9 Tri 4 Pyridyl 9h Carbazole Derivatives

Rational Design Principles for Next-Generation Pyridyl-Carbazole Materials

The rational design of new materials based on the pyridyl-carbazole scaffold is a cornerstone of future research, aiming to precisely control their optoelectronic, thermal, and chemical properties. The core principles revolve around strategic chemical modifications to fine-tune structure-property relationships. schrodinger.commi-6.co.jp

One of the primary strategies involves modulating the electronic properties by altering the substitution pattern on the carbazole (B46965) and pyridyl units. researchgate.net Theoretical and experimental studies have shown that the highest occupied molecular orbital (HOMO) energy level is predominantly determined by the carbazole moiety, while the lowest unoccupied molecular orbital (LUMO) is heavily influenced by the nature of the comonomer or substituent. mi-6.co.jp By attaching electron-donating or electron-withdrawing groups at specific positions, researchers can meticulously adjust the HOMO-LUMO energy gap, which in turn controls the material's absorption and emission wavelengths. kaist.ac.kr This principle is critical for developing new emitters and host materials for organic light-emitting diodes (OLEDs) across the visible spectrum. bohrium.com

Another key design principle is the control over molecular geometry and intermolecular interactions. For instance, introducing bulky groups can create steric hindrance that prevents detrimental π-π stacking in the solid state, thereby reducing aggregation-caused quenching and enhancing fluorescence efficiency. acs.org A "space-crowded" molecular design strategy has been proposed for developing ultraviolet fluorophores based on carbazole-pyridine structures. acs.org Furthermore, functionalization of the carbazole core at its various positions (e.g., C3,C6-, C2,C7-, or N-positions) provides a powerful tool to fine-tune charge transport properties, thermal stability, and solubility for specific applications like hole-transport layers in solar cells or porous polymers for gas capture. schrodinger.comresearchgate.netschrodinger.com

Design PrincipleTarget PropertyExample ModificationApplication
Electronic Tuning Emission Color, Energy Levels (HOMO/LUMO)Attaching electron-donating/withdrawing groups to carbazole or pyridine (B92270) rings. kaist.ac.krFull-color OLED Emitters bohrium.com
Steric Hindrance Solid-State Luminescence EfficiencyIntroduction of bulky substituents to prevent π-π stacking. acs.orgEfficient Nondoped OLEDs acs.org
Conjugation Extension Light Absorption, Charge MobilityFusing aromatic rings to the carbazole core. bohrium.comSolar Cells, Transistors nih.gov
Functionalization Porosity, SelectivityIntroducing specific functional groups (e.g., pyridine) for binding sites. schrodinger.comCO2 Capture, Catalysis schrodinger.com

Integration into Multi-component Systems and Hybrid Materials for Synergistic Effects

The true potential of 3,6,9-tri(4-pyridyl)-9H-carbazole derivatives is unlocked when they are integrated into more complex systems, where their properties can act in synergy with other components.

Metal-Organic Frameworks (MOFs): The pyridyl nitrogen atoms in the structure are excellent coordination sites for metal ions. This makes pyridyl-carbazole derivatives ideal organic linkers for the synthesis of MOFs. mi-6.co.jpresearchgate.net These crystalline, porous materials can be designed to have high surface areas and specific pore environments. The carbazole unit can impart luminescence to the framework, enabling the development of highly sensitive chemical sensors that detect analytes through changes in light emission. acs.org Furthermore, the synergistic effects between multiple metal active sites and the organic linker can enhance catalytic activity. pv-magazine.com

Organic Light-Emitting Diodes (OLEDs): In the realm of solid-state lighting and displays, pyridyl-carbazole derivatives are extensively used as host materials in multi-component emissive layers for phosphorescent OLEDs (PhOLEDs). researchgate.netkaist.ac.krbohrium.com To achieve high efficiency, phosphorescent emitters are typically dispersed in a host material to prevent concentration-related quenching. nih.gov Pyridyl-carbazole hosts are advantageous due to their high triplet energy, which allows for efficient energy transfer to the phosphorescent guest, and their bipolar nature, which facilitates balanced transport of both holes and electrons within the emitting layer. bohrium.comnih.gov

Hybrid Perovskite Solar Cells: A significant emerging application is the use of pyridine-carbazole molecules as passivating agents in perovskite solar cells (PSCs). schrodinger.comacs.orgarxiv.org The defects at the surface and grain boundaries of the perovskite absorber layer are a major source of efficiency loss and instability. The pyridyl groups in the carbazole derivatives can effectively passivate these defects, such as under-coordinated lead ions (Pb²⁺), through strong coordination bonding. schrodinger.comschrodinger.com This integration into a hybrid organic-inorganic device reduces charge recombination, enhances photoluminescence intensity, and significantly improves both the power conversion efficiency and the long-term operational stability of the solar cells. schrodinger.comarxiv.org

Advanced Characterization Techniques for In-situ and Operando Studies

To understand and optimize the performance of pyridyl-carbazole materials in their working environments, researchers are increasingly turning to advanced characterization techniques that can probe properties in-situ (in place) and operando (while operating). researchgate.netresearchgate.net These methods provide critical insights into dynamic processes that are invisible to conventional, static measurements.

For applications in OLEDs and PSCs, operando optical and electrical spectroscopies are invaluable. Techniques like super-resolution stimulated emission depletion (STED) microscopy can image the electroluminescence of operating OLEDs with nanoscale resolution, revealing how molecular packing influences emission brightness and identifying defects. schrodinger.combohrium.com In-situ photoluminescence (PL) and time-resolved photoluminescence (TRPL) can monitor the formation kinetics of perovskite films treated with carbazole additives and track changes in charge carrier lifetimes and defect densities during device operation or degradation. kaist.ac.krarxiv.org

In the context of MOFs, in-situ X-ray diffraction (XRD) and grazing-incidence wide-angle X-ray scattering (GIWAXS) are used to monitor the structural integrity and transformations of the framework during gas adsorption, guest encapsulation, or catalytic reactions. schrodinger.comnih.gov These techniques provide real-time information on how the crystalline structure responds to external stimuli. For catalytic applications, operando spectroscopy couples these structural probes with simultaneous measurement of catalytic activity, directly linking the material's structure to its function. researchgate.net

TechniqueInformation GainedApplication Area
Operando Super-Resolution Spectroscopy Nanoscale emission maps, correlation of structure and electroluminescence. schrodinger.combohrium.comOrganic Light-Emitting Diodes (OLEDs)
In-situ Photoluminescence (PL) Formation kinetics, defect passivation dynamics, implied voltage. kaist.ac.krarxiv.orgPerovskite Solar Cells (PSCs)
In-situ GIWAXS/XRD Real-time crystal structure changes, degradation pathways. schrodinger.comnih.govPerovskite Solar Cells, MOFs
Operando X-ray Absorption Spectroscopy (XAS) Local atomic structure, oxidation state, coordination changes during reaction. nih.govCatalysis, Batteries
In-situ Scanning Probe Microscopy (SPM) Film morphology evolution, local electronic properties in device. researchgate.netOrganic Electronics

Machine Learning and Artificial Intelligence in Material Design and Property Prediction

The sheer number of possible chemical modifications to the pyridyl-carbazole scaffold makes traditional trial-and-error discovery methods slow and inefficient. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools to navigate this vast chemical space and accelerate the design of next-generation materials. kaist.ac.krfrontiersin.org

High-Throughput Virtual Screening: One major application of ML is in the high-throughput screening of virtual compound libraries. arxiv.org By training ML models on datasets of known materials and their properties (obtained from experiments or quantum chemical calculations), researchers can rapidly and accurately predict the properties of thousands or even millions of new candidate molecules. schrodinger.comacs.org This approach has been used to identify promising hole-transporting materials (HTMs) for perovskite solar cells by predicting key parameters like HOMO/LUMO energy levels and reorganization energies. pv-magazine.comarxiv.org This allows scientists to focus their synthetic efforts on only the most promising candidates, saving significant time and resources. schrodinger.com

Generative Models for Inverse Design: Going beyond screening existing libraries, generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used for "inverse design." mi-6.co.jpfrontiersin.orgnih.gov In this approach, the desired target properties are specified, and the AI model generates novel molecular structures that are predicted to possess those properties. nih.govfrontiersin.org This goal-directed framework has been successfully demonstrated for the discovery of new OLED materials, where the AI can create new design ideas for hole-transport or emissive molecules optimized for multiple properties simultaneously. acs.orgnih.gov

Accelerating MOF Discovery: In the context of MOFs, ML can predict gas adsorption capacities, stability, and optimal synthesis conditions from the structures of the metal nodes and organic linkers. researchgate.netbohrium.comacs.org This helps in identifying the best MOF candidates for applications like carbon capture or catalysis from immense databases of real and hypothetical structures. nih.gov The integration of AI with automated synthesis platforms points toward a future of autonomous, closed-loop materials discovery. pv-magazine.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,6,9-Tri(4-pyridyl)-9H-carbazole, and what critical reaction conditions ensure high yield?

  • Methodology : Synthesis typically involves multi-step nucleophilic substitution or cross-coupling reactions. For example, carbazole derivatives are often iodinated at specific positions (e.g., 3,6-diiodo-9H-carbazole) and then subjected to Suzuki-Miyaura coupling with 4-pyridyl boronic acids . Key conditions include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in anhydrous THF or DMF.
  • Precursor purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
  • Monitoring by TLC and characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in solvents like dichloromethane/hexane. Refinement using SHELX software (e.g., SHELXL) resolves bond lengths, angles, and π-stacking interactions . Complementary techniques include:

  • FT-IR for functional group identification (e.g., C=N stretching at ~1600 cm⁻¹).
  • UV-Vis spectroscopy to assess conjugation and electronic transitions (e.g., λₐᵦₛ ~350 nm for carbazole-pyridyl systems) .

Advanced Research Questions

Q. How do steric and electronic effects of 4-pyridyl substituents influence the optoelectronic properties of this compound?

  • Methodology : Computational studies (DFT, TD-DFT) paired with experimental data reveal:

  • The 4-pyridyl group enhances electron-withdrawing character compared to 3-pyridyl analogs, lowering LUMO levels by ~0.3 eV .
  • Steric hindrance from pyridyl groups reduces aggregation in thin films, improving photoluminescence quantum yield (PLQY) in OLED applications .
  • Electrochemical studies (cyclic voltammetry) show reversible oxidation peaks at ~1.2 V vs. Ag/Ag⁺ due to carbazole’s nitrogen centers .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Methodology : Crystallization difficulties arise from flexible pyridyl moieties. Solutions include:

  • Solvent screening: Polar aprotic solvents (e.g., DMSO) promote intermolecular hydrogen bonding.
  • Co-crystallization with trifluoroacetic acid (TFA) to stabilize π-π interactions .
  • Temperature-controlled crystallization (e.g., cooling from 60°C to 4°C at 0.5°C/hour) .

Q. How can discrepancies in reported photophysical data for carbazole-pyridyl derivatives be resolved?

  • Methodology : Contradictions in PLQY or emission maxima often stem from:

  • Sample purity : Impurities (e.g., unreacted boronic acids) quench fluorescence. Validate purity via HPLC (>99%) .
  • Solvent polarity : Emission shifts (e.g., 10 nm bathochromic shift in DCM vs. THF) require standardized solvent reporting .
  • Measurement conditions : Use integrating spheres for PLQY to minimize instrument bias .

Critical Analysis of Evidence

  • Structural Insights : confirms the planar carbazole core via SC-XRD, but pyridyl torsional angles vary (±15°), impacting intermolecular interactions .
  • Computational Limitations : notes that DFT fails to explain 4-pyridyl vs. 3-pyridyl activity differences in some cases, suggesting need for QM/MM hybrid methods .
  • Safety Considerations : While this compound lacks explicit hazard data, analog safety sheets (e.g., 3-Chloro-9H-carbazole) recommend PPE and fume hoods for handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.